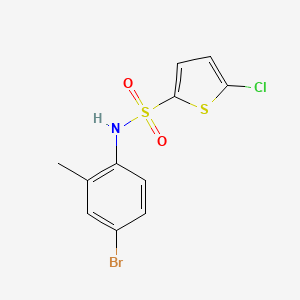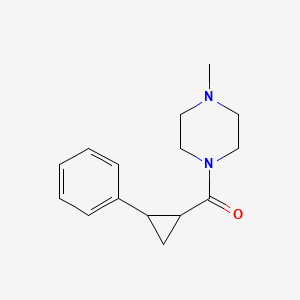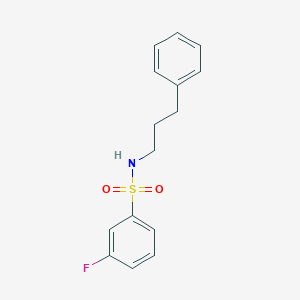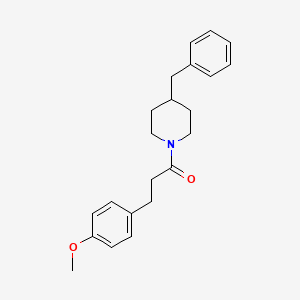
4-Bromo-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with bromine, diethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
N,N-Diethylation: The brominated pyrazole is reacted with diethylamine in the presence of a base such as sodium hydride or potassium carbonate to introduce the diethyl groups.
Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the brominated, diethylated pyrazole with a suitable carboxylating agent like ethyl chloroformate or phosgene.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 4-Bromo-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of de-brominated pyrazoles.
Hydrolysis: Formation of pyrazole carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The compound’s ability to modulate biological pathways is of particular interest.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its versatility and reactivity make it a valuable component in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and diethyl groups enhance its binding affinity and specificity, while the pyrazole ring facilitates interactions with biological macromolecules. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the diethyl and carboxamide groups, making it less versatile in biological applications.
N,N-Diethyl-1-methyl-1H-pyrazole-5-carboxamide:
4-Chloro-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical and biological properties.
Uniqueness
4-Bromo-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to the combination of its bromine, diethyl, and carboxamide groups. This combination enhances its reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H14BrN3O |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
4-bromo-N,N-diethyl-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H14BrN3O/c1-4-13(5-2)9(14)8-7(10)6-11-12(8)3/h6H,4-5H2,1-3H3 |
InChI Key |
LCOJICBGXANEIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=NN1C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10964607.png)


![3,4-dimethyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B10964627.png)
![1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2-methylphenyl)thiourea](/img/structure/B10964628.png)
![N-(2,2-difluoroethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964633.png)



![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10964678.png)

![4-(4-bromo-2,5-dimethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10964681.png)
![5-(4-bromophenyl)-3-chloro-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964686.png)

